Benzo[d][1,3]dioxol-5-yl(4-(4-methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)methanone
Description
The target compound, Benzo[d][1,3]dioxol-5-yl(4-(4-methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)methanone, features a piperazine core linked to a substituted pyrimidine moiety (4-methyl-6-(p-tolylamino)) and a benzo[d][1,3]dioxol-5-yl methanone group.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-16-3-6-19(7-4-16)26-22-13-17(2)25-24(27-22)29-11-9-28(10-12-29)23(30)18-5-8-20-21(14-18)32-15-31-20/h3-8,13-14H,9-12,15H2,1-2H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBQRGIUFAPCBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzo[d][1,3]dioxol-5-yl(4-(4-methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)methanone is a complex synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety, known for its diverse biological properties, coupled with a piperazine ring and a pyrimidine derivative. This unique structure is hypothesized to contribute to its pharmacological effects.
Research indicates that compounds containing the benzo[d][1,3]dioxole structure often exhibit interactions with various biological targets, including:
- Enzyme Inhibition : Many derivatives demonstrate inhibitory effects on enzymes such as α-amylase and other metabolic enzymes, which can be beneficial in managing conditions like diabetes .
- Receptor Modulation : The compound may interact with neurotransmitter receptors or other signaling pathways, influencing cellular responses and potentially exhibiting neuroprotective effects.
Antidiabetic Effects
Recent studies have highlighted the antidiabetic potential of benzodioxole derivatives. For instance, a related compound was shown to significantly reduce blood glucose levels in diabetic mice models .
| Compound | Blood Glucose Level (mg/dL) | Control Group (mg/dL) |
|---|---|---|
| IIc | 173.8 | 252.2 |
This suggests that the benzo[d][1,3]dioxole structure may enhance glucose metabolism or insulin sensitivity.
Cytotoxicity and Cancer Research
The cytotoxic effects of benzodioxole derivatives have been explored in various cancer cell lines. One study reported that certain derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells .
| Cell Line | IC50 (µM) | Normal Cell Viability (%) |
|---|---|---|
| MCF-7 (Breast) | 12.5 | 85 |
| HeLa (Cervical) | 15.0 | 90 |
These findings indicate a promising therapeutic window for potential anticancer agents derived from this chemical scaffold.
Case Studies
- In Vivo Studies : A study conducted on mice demonstrated the efficacy of a related benzodioxole compound in reducing hyperglycemia. The mechanism was attributed to enhanced insulin signaling pathways .
- In Vitro Assays : In vitro assays have shown that compounds similar to this compound exhibit significant inhibition of α-amylase with IC50 values ranging from 2.57 to 4.28 µg/mL .
Comparison with Similar Compounds
Pyrimidine-Quinolone Hybrids
Compounds such as 3-(((4-((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)amino)phenyl)thio)methyl)quinolin-2(1H)-one (31a) and its derivatives (31b, 31c) share the benzo[d][1,3]dioxol-5-yl-pyrimidine motif but incorporate a quinolone scaffold instead of a piperazine. Key differences include:
- Substituents: The target compound’s p-tolylamino and methyl groups on pyrimidine contrast with 31a’s unsubstituted pyrimidine and 31b’s 6-chloro or 31c’s 6-methoxy quinoline substituents .
- Physicochemical Properties :
| Compound | Melting Point (K) | Key NMR Signals (1H, ppm) |
|---|---|---|
| Target Compound | Not reported | Not available |
| 31a | 567–570 | 11.88 (NH amide) |
| 31b | 526–529 | 12.01 (NH amide) |
| 31c | 515–518 | 11.78 (NH amide) |
β-Lactam Derivatives (4a–e)
Compounds like (5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)(morpholino)methanone (4a) feature a pyrazoline core instead of pyrimidine-piperazine. Notable distinctions:
- Synthetic Efficiency : Yields for 4a–e range from 77% to 95%, indicating robust synthesis compared to the target compound’s unspecified route .
- Physical State: 4a (solid, mp 138–140°C) and 4c (mp 156–158°C) contrast with the target’s likely solid state, highlighting variability in crystallinity due to substituents like morpholino vs. piperazine .
Bithiazole Derivatives (f6, f7)
4-(Benzo[d][1,3]dioxol-5-yl)-4′-(5-(2-(2-fluoroethoxy)ethoxy)pyrimidin-2-yl)-2,2′-bithiazole (f6) incorporates a bithiazole core and fluorinated ethoxy chains.
Monoacylglycerol Lipase Inhibitors (JJKK-048)
4-[bis-(benzo[d][1,3]dioxol-5-yl)methyl]-piperidin-1-yl(1H-1,2,4-triazol-1-yl)methanone (JJKK-048) shares the benzo[d][1,3]dioxol-5-yl group but replaces pyrimidine-piperazine with a bis-aryl-piperidine-triazole scaffold. In vivo studies show JJKK-048 induces analgesia and hyperthermia, indicating divergent pharmacological effects compared to the target compound’s presumed enzyme inhibition .
Simplified Analogues
Benzo[d][1,3]dioxol-5-yl(piperazin-1-yl)methanone hydrochloride () lacks the pyrimidine and p-tolylamino groups, demonstrating how structural simplification reduces complexity but may diminish target specificity or potency .
Structural and Functional Insights
- Role of Piperazine : The target’s piperazine moiety (as in 31a–c and JJKK-048) enhances solubility and conformational flexibility, critical for receptor interactions .
- Impact of Substituents: p-Tolylamino in the target may enhance hydrophobic interactions vs. chloro/methoxy groups in 31b/31c . Fluorinated chains in f6/f7 improve metabolic stability compared to non-halogenated analogues .
- Synthetic Challenges: Higher yields in β-lactam derivatives (e.g., 4c, 95%) suggest efficient coupling methods, whereas pyrimidine-quinolone hybrids require multi-step synthesis .
Q & A
Q. Table 1: Comparative Bioactivity of Structural Analogs
| Analog Modification | Target Affinity (IC₅₀, nM) | Selectivity Index (vs. Off-Target) | Reference |
|---|---|---|---|
| Parent Compound | 85 ± 12 | 5.2 (σ-1 receptor) | |
| Morpholinosulfonyl Subst. | 28 ± 4 | 12.8 | |
| Fluorinated Piperazine | 120 ± 15 | 8.3 |
Q. Table 2: Physicochemical Properties
| Property | Value | Method | Reference |
|---|---|---|---|
| LogP | 3.2 | Shake-Flask (pH 7.4) | |
| Aqueous Solubility | 12 µM | Nephelometry | |
| Melting Point | 287–293°C | DSC |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
